molecular formula C10H14BClO4 B2691989 3-Chloro-4-methoxy-5-propoxyphenylboronic acid CAS No. 2096333-18-3

3-Chloro-4-methoxy-5-propoxyphenylboronic acid

Cat. No. B2691989
M. Wt: 244.48
InChI Key: VFNJGIWAFRIWFF-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-5-propoxyphenylboronic acid (CMPB) is an important boronic acid derivative used in various scientific research applications. CMPB is a white crystalline powder with a molecular weight of 276.63 g/mol and a melting point of 168-170°C. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.

Scientific Research Applications

Boronic Acids in Supramolecular Assemblies

Boronic acids are versatile compounds used in designing and synthesizing supramolecular assemblies. These compounds, including phenylboronic and 4-methoxyphenylboronic acids, interact through O-H...N hydrogen bonds between hetero N-atoms and -B(OH)2, forming stable structures. Such assemblies have implications in developing new materials and sensors, highlighting the potential utility of boronic acid derivatives in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

Boronic Acids in Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, provide insights into their interactions with other molecules. These studies are crucial for understanding the photophysical properties of boronic acids, which can be applied in developing fluorescent sensors for glucose and other analytes. The static quenching mechanism observed suggests potential applications in designing optical sensors and materials (Geethanjali, Nagaraja, & Melavanki, 2015).

Cross-Coupling Reactions

Boronic acids are fundamental in Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The ability to synthesize functionalized pyridylboronic acids and their subsequent use in cross-coupling to yield novel heteroarylpyridines demonstrates the critical role of boronic acid derivatives in medicinal chemistry and drug development (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

properties

IUPAC Name

(3-chloro-4-methoxy-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-3-4-16-9-6-7(11(13)14)5-8(12)10(9)15-2/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJGIWAFRIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-5-propoxyphenylboronic acid

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